molecular formula C6H5N2O3- B020999 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid CAS No. 100047-66-3

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Cat. No.: B020999
CAS No.: 100047-66-3
M. Wt: 153.12 g/mol
InChI Key: VSWNRKPYWTWWBV-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol This compound is known for its unique structure, which includes a pyridazine ring with a carboxylic acid group and a methyl group attached to it

Preparation Methods

The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminocrotonic acid with formic acid, followed by cyclization to form the desired pyridazine ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group and carboxylic acid group can participate in substitution reactions, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid, while reduction may produce 1-Methyl-6-hydroxy-1,6-dihydropyridazine-3-carboxylic acid .

Scientific Research Applications

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . The compound may also interact with cellular signaling pathways, modulating the expression of genes related to oxidative stress and cell proliferation.

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-6-oxopyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWNRKPYWTWWBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100047-66-3
Record name 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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